1-Fmoc-4-piperidineacetic acid
Overview
Description
1-Fmoc-4-piperidineacetic acid, also known as 1-Fmoc-piperidin-4-ylacetic acid, is a chemical compound with the molecular formula C22H23NO4 and a molecular weight of 365.42 g/mol . It is primarily used in the field of peptide synthesis, particularly in solid-phase peptide synthesis, due to its functional group Fmoc (9-fluorenylmethyloxycarbonyl) which is a common protecting group for amines .
Preparation Methods
1-Fmoc-4-piperidineacetic acid can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidineacetic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated solid-phase peptide synthesis (SPPS) equipment is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
1-Fmoc-4-piperidineacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using bases such as piperidine or 4-methylpiperidine in solvents like N,N-dimethylformamide (DMF). This deprotection step is crucial in peptide synthesis.
The major products formed from these reactions are typically peptides with the desired sequence, where the Fmoc group has been selectively removed and the amino acids have been successfully coupled.
Scientific Research Applications
1-Fmoc-4-piperidineacetic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary mechanism of action of 1-Fmoc-4-piperidineacetic acid lies in its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the synthesis process, preventing unwanted side reactions . The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide sequence .
Comparison with Similar Compounds
1-Fmoc-4-piperidineacetic acid is unique due to its specific structure and functional group, which make it particularly suitable for solid-phase peptide synthesis. Similar compounds include:
Fmoc-Ala-OH (Fmoc-alanine): Used in peptide synthesis but with a different amino acid backbone.
Fmoc-Phe-OH (Fmoc-phenylalanine): Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Tyr(tBu)-OH (Fmoc-tyrosine with tert-butyl protection): Used in peptide synthesis with additional protection for the phenolic hydroxyl group.
These compounds share the Fmoc protecting group but differ in their amino acid backbones, which confer different properties and reactivities in peptide synthesis.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGUAUKAZHOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359661 | |
Record name | 1-Fmoc-4-piperidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180181-05-9 | |
Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180181-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fmoc-4-piperidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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